8-Methoxy-chroman-3-carboxylic acid methyl ester

Description

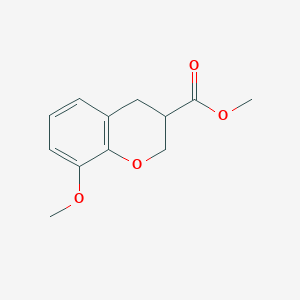

8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-65-8) is a chroman-derived carboxylic acid ester with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . Structurally, it consists of a benzopyran (chroman) core—a benzene ring fused to a saturated six-membered oxygen-containing ring—with a methoxy group at Position 8 and a methyl ester at Position 3 (Figure 1).

Properties

IUPAC Name |

methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-5-3-4-8-6-9(12(13)15-2)7-16-11(8)10/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBALJYNIRSHMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696326 | |

| Record name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-65-8 | |

| Record name | Methyl 3,4-dihydro-8-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

Reagents and Conditions : The carboxylic acid is refluxed with excess methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Mechanism : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity and facilitating nucleophilic attack by methanol, leading to ester formation and water elimination.

Reaction Parameters : Typically carried out at reflux temperature of methanol (~65°C) for several hours (4–12 h).

Water Removal : To drive the equilibrium toward ester formation, water generated is continuously removed, often by azeotropic distillation or using molecular sieves.

Advantages : Straightforward, widely used, and effective for small to medium scale synthesis.

Limitations : Requires strong acid catalysts which may cause side reactions or degradation of sensitive groups.

Catalytic Esterification Using Dehydrating Agents and Alternative Catalysts

A patented method describes esterification of carboxylic acids with methanol using catalysts at temperatures above 100°C but below the boiling point of the methyl ester product. The process includes:

Use of dehydrating agents or azeotropic distillation to remove water formed during the reaction, enhancing conversion.

Catalysts such as acid resins, metal salts, or acetone dimethyl acetal (which acts as a hydrophilic agent and methanol supplier) can be used to improve reaction efficiency.

This method is suitable for carboxylic acids with more than five carbon atoms but can be adapted for chroman derivatives.

Reaction conditions are optimized to balance reaction rate and product stability.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 8-Methoxy-chroman-3-carboxylic acid + MeOH | Methylation via esterification | Excess methanol used |

| 2 | Acid catalyst (e.g., H2SO4, p-TsOH) | Catalyze ester formation | Catalytic amount (0.1–0.5 equiv.) |

| 3 | Reflux at 60–110°C | Promote reaction | Time: 4–12 hours |

| 4 | Water removal (azeotropic distillation or molecular sieves) | Shift equilibrium to ester | Essential for high yield |

| 5 | Work-up: neutralization, extraction, purification | Isolate pure methyl ester | Purification by recrystallization or chromatography |

Purity Assessment : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is standard to confirm >95% purity.

Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals such as methoxy protons (~3.8 ppm) and ester carbonyl carbons (~170–175 ppm).

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks corresponding to the methyl ester (e.g., [M+H]⁺ at m/z consistent with C12H14O4).

Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, with degradation typically above 150°C.

Yield Optimization : Reaction temperature, catalyst type, and solvent polarity significantly affect yield. For example, using p-toluenesulfonic acid in dry methanol with azeotropic water removal yields up to 85%.

Catalyst Selection : Solid acid catalysts (e.g., sulfonated polystyrene resins) offer advantages in ease of separation and reusability.

Solvent Effects : Polar aprotic solvents can be used to improve solubility of starting materials and intermediates but may require catalyst adjustments.

Scale-Up Considerations : Industrial scale synthesis requires control of temperature, efficient water removal, and catalyst recycling to maintain cost-effectiveness and product quality.

| Method | Catalyst/Agent | Temperature (°C) | Reaction Time (h) | Water Removal Technique | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | H2SO4, p-TsOH | 60–65 | 4–12 | Azeotropic distillation or molecular sieves | 70–85 | Most common; sensitive to acid strength |

| Catalytic esterification with acetone dimethyl acetal | Acid catalyst + acetone dimethyl acetal | 100–110 | Variable | Azeotropic distillation | 75–90 | Patented method; efficient for longer chains |

| Solid acid catalyst method | Sulfonated polystyrene resin | 80–110 | 6–10 | Molecular sieves or distillation | 80–88 | Easier catalyst recovery |

The preparation of 8-Methoxy-chroman-3-carboxylic acid methyl ester is primarily achieved through esterification of the parent acid with methanol under acid-catalyzed conditions. Optimization of reaction parameters such as catalyst type, temperature, and water removal techniques is critical for maximizing yield and purity. Advanced catalytic systems and patented processes offer scalable and efficient alternatives suitable for industrial production. Analytical methods including NMR, HPLC, and mass spectrometry are essential for confirming product identity and quality. This compound's preparation methods are well-established, providing a robust foundation for further synthetic and application-driven research.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-chroman-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 8-Methoxy-chroman-3-carboxylic acid.

Reduction: 8-Methoxy-chroman-3-carbinol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Biological Activities

Research has highlighted various biological activities associated with 8-Methoxy-chroman-3-carboxylic acid methyl ester:

- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related diseases. It has been shown to inhibit lipid peroxidation effectively and reduce free radical formation .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, as evidenced by its ability to decrease carrageenan-induced paw edema in animal models . This suggests its utility in developing anti-inflammatory medications.

- Anticancer Potential : Preliminary evaluations have indicated that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Applications in Scientific Research

The compound's unique properties have led to diverse applications in scientific research:

- Pharmaceutical Development : Given its biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting oxidative stress and inflammation-related diseases.

- Chemical Intermediates : It serves as an important intermediate in synthesizing other biologically active compounds, including various derivatives that could enhance therapeutic efficacy or reduce side effects.

Case Studies

Several studies have documented the efficacy of this compound:

- Antioxidant Activity Study :

- Anti-inflammatory Research :

- Anticancer Evaluation :

Mechanism of Action

The mechanism of action of 8-Methoxy-chroman-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to target caspase-3/7 and β-tubulin polymerization, leading to apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Key Characteristics:

- Applications: Primarily used in pharmaceutical and chemical research as a synthetic intermediate.

- Storage : Requires storage in a dry, sealed environment to maintain stability .

Comparison with Structurally Similar Compounds

The structural analogs of 8-Methoxy-chroman-3-carboxylic acid methyl ester differ in substituent groups, positions, or core modifications.

Table 1: Structural and Physicochemical Comparison

Ethyl Ester Analog (CAS 221185-47-3)

- Structural Difference : Replacement of the methyl ester with an ethyl group increases molecular weight by 14.02 g/mol.

- However, this may reduce crystallinity compared to the methyl ester .

Halogenated Derivative (6,8-Dichloro)

- Structural Difference : Chlorine atoms at Positions 6 and 8 introduce electronegative substituents.

- Impact : The dichloro variant (CAS 885271-50-1) exhibits higher molecular weight (261.10 g/mol) and altered reactivity, favoring electrophilic substitution or nucleophilic displacement reactions. Such modifications are common in drug design to modulate bioavailability and target binding .

Positional Isomer (7-Methoxy Ethyl Ester)

- Structural Difference : Methoxy group shifted to Position 5.

Free Carboxylic Acid Form (CAS 108088-19-3)

- Structural Difference : Methyl ester replaced with a carboxylic acid group (-COOH).

- Impact : The free acid form has reduced solubility in organic solvents but can participate in salt formation or covalent conjugation (e.g., amide coupling), making it versatile for further derivatization .

Research and Application Insights

- Coumarin vs. Chroman Cores : While coumarin derivatives (e.g., 8-methoxycoumarin-3-carboxylates) are extensively studied for anticancer activity , chroman analogs like this compound are less explored. The saturated pyran ring in chromans may confer distinct metabolic stability compared to coumarins’ unsaturated lactone ring.

- Biological Potential: Evidence suggests that ester derivatives (methyl, ethyl) are intermediates in synthesizing bioactive molecules, such as oxazole- or carboxamide-containing hybrids . However, specific data on the target compound’s efficacy are lacking.

Biological Activity

8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No. 885271-65-8) is an organic compound belonging to the chroman family, characterized by its methoxy and carboxylic acid functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

The compound is synthesized through the esterification of 8-methoxy-chroman-3-carboxylic acid using methanol in the presence of a strong acid catalyst. This process can be scaled for industrial production, emphasizing its utility in various applications.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by targeting caspase-3/7 and inhibiting β-tubulin polymerization. This leads to disruption of the mitotic spindle formation, ultimately resulting in cell death.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens, although specific data on this compound itself is limited .

Anticancer Studies

A notable study investigated the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC₅₀ values indicating effective concentrations for therapeutic use.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of β-tubulin polymerization |

| A549 (Lung Cancer) | 12.0 | Induction of oxidative stress |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are sparse, related compounds have shown significant effectiveness against various bacterial strains. For instance, derivatives have been reported to exhibit enhanced antibacterial activity compared to their parent compounds .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chroman derivatives:

| Compound | Biological Activity |

|---|---|

| 8-Methoxycoumarin-3-carboxamide | Moderate anticancer properties |

| 8-Methoxycoumarin-3-carboxylic acid | Antimicrobial and anti-inflammatory effects |

| 8-Methoxy-2H-chromen-3-carboxylic acid methyl ester | Enhanced stability and reactivity |

The unique structural features of this compound contribute to its distinct biological properties, particularly in terms of stability and reactivity compared to similar compounds .

Case Studies

In a clinical context, a recent study highlighted the use of this compound in combination therapies for cancer treatment. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. The study emphasized the importance of further clinical trials to establish optimal dosing regimens and potential side effects .

Q & A

Basic Questions

Q. What are the common synthetic routes for 8-methoxy-chroman-3-carboxylic acid methyl ester, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via base-catalyzed cyclization of precursors like methyl salicyloylacetate under anhydrous conditions. Key parameters include:

- Catalyst : Anhydrous potassium carbonate (K₂CO₃) .

- Solvent : Xylene or acetic anhydride at 80–130°C .

- Reaction Time : 1–2 hours, with CO₂ evolution as an indicator of progress .

- Optimization : Yield improvements (up to 62%) are achieved by controlled temperature increments and post-reaction hydrolysis to isolate byproducts (e.g., sodium salts of intermediates) .

Q. How is this compound characterized using spectroscopic techniques?

- Spectroscopic Methods :

- IR Spectroscopy : Peaks at ~1725 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (pyrone C=O) confirm ester and chroman ring formation .

- NMR : Signals at δ 3.97 ppm (ester -OCH₃) and δ 2.53 ppm (methyl groups) validate substituent positions .

- UV-Vis : Absorbance maxima at 238 nm and 304 nm indicate conjugated π-systems .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .

- Handling : Avoid skin contact; contaminated clothing must be decontaminated before reuse .

- Storage : Inert atmosphere, away from oxidizing agents, at temperatures below 25°C .

Advanced Research Questions

Q. How do base-catalyzed conditions affect the stability of this compound, and how can rearrangements be mitigated?

- Mechanistic Insight : Under strong basic conditions (e.g., NaOH), the ester undergoes rearrangement to form 4-hydroxy-2-oxo-benzopyran derivatives via ring-opening and re-cyclization .

- Mitigation Strategies :

- Use milder bases (e.g., K₂CO₃) in non-aqueous solvents to suppress hydrolysis .

- Monitor reaction progress via TLC or GC-MS to detect early-stage byproducts .

Q. How can discrepancies in spectral data (e.g., NMR/IR) be resolved when characterizing synthetic batches?

- Data Contradiction Analysis :

- Impurity Interference : Use HPLC (C18 column, acetonitrile/water gradient) to isolate and identify contaminants like 6-chloro derivatives .

- Computational Validation : Compare experimental spectra with NIST reference data or DFT-calculated spectra for structural validation .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Analytical Workflow :

- GC-MS : Derivatize samples (e.g., silylation) to enhance volatility; detect impurities like unreacted precursors or decarboxylated products .

- HPLC-MS/MS : Achieve ppb-level sensitivity for polar impurities using reverse-phase columns and MRM detection .

Q. Can computational models predict the reactivity of the methoxy and ester groups in derivatization reactions?

- Computational Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.